Photobiotin

描述

属性

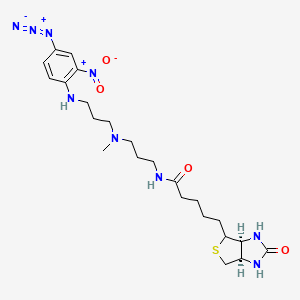

分子式 |

C23H35N9O4S |

|---|---|

分子量 |

533.6 g/mol |

IUPAC 名称 |

5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-(4-azido-2-nitroanilino)propyl-methylamino]propyl]pentanamide |

InChI |

InChI=1S/C23H35N9O4S/c1-31(12-4-10-25-17-9-8-16(29-30-24)14-19(17)32(35)36)13-5-11-26-21(33)7-3-2-6-20-22-18(15-37-20)27-23(34)28-22/h8-9,14,18,20,22,25H,2-7,10-13,15H2,1H3,(H,26,33)(H2,27,28,34)/t18-,20?,22-/m0/s1 |

InChI 键 |

BRLRJZRHRJEWJY-JERZPMBSSA-N |

手性 SMILES |

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3 |

规范 SMILES |

CN(CCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])CCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

同义词 |

N-(4-azido-2-nitrophenyl)-N',N-biotinyl-3-aminopropyl-N'-methyl-1,3-propanediamine photobiotin |

产品来源 |

United States |

Photobiotin Molecular Design and Photoreactivity Mechanisms

Structural Components and Functional Moieties of Photobiotin

Biotinyl Recognition Group

The terminal moiety of the this compound molecule is the biotinyl group. dss.go.th This component serves as the recognition element, providing no photoreactivity itself but instead offering a highly specific and strong non-covalent binding site for the proteins avidin (B1170675) and streptavidin. researchgate.netresearchgate.net The interaction between biotin (B1667282) and avidin is one of the strongest known non-covalent biological interactions, with an association constant (Ka) on the order of 10¹⁵ M⁻¹. researchgate.net This exceptionally high affinity allows for reliable and robust detection and purification of this compound-labeled molecules using avidin or streptavidin conjugates.

Linker Arm Architectures and Their Influence on Bioconjugation Efficiency

Connecting the biotinyl group and the photoreactive group is a linker arm or spacer. researchgate.netdss.go.th The architecture of this linker is critical for efficient bioconjugation. Its primary function is to mitigate steric hindrance that might otherwise prevent the biotinyl group from accessing the deep biotin-binding pocket of avidin, which is situated approximately 0.9 nm within the protein. dss.go.th

To address this, "long-arm" versions of this compound have been developed. researchgate.netdss.go.th These feature extended linkers that increase the distance between the biotin moiety and the site of covalent attachment. For example, a common long-arm this compound has a linker length of about 1.6 nm. dss.go.th The composition of the linker can vary, influencing its length and flexibility.

Table 1: Comparison of this compound Linker Arm Architectures

| Linker Type | Chemical Structure Fragment | Approximate Length | Research Context | Citation |

| Standard Arm | [–(CH2)3NH–] | Shorter | Used in early protein patterning studies. | dss.go.th |

| Extended Long-Arm | [–(CH2)3NH–CO–(CH2)5–NH–] | ~1.6 nm | Designed to reduce steric hindrance for improved avidin binding. | dss.go.th |

| Charged Linker | A charged linker arm connects biotin to the photoreactive group. | Not specified | Used for labeling DNA and RNA; enhances water solubility. | scientificlabs.co.uksigmaaldrich.comcapes.gov.br |

Aryl Azide (B81097) Photoactivatable Group

The photoreactivity of this compound is conferred by its aryl azide moiety, typically a nitrophenyl azide group. scientificlabs.co.ukbionity.com This functional group is stable in the dark, allowing for controlled initiation of the labeling reaction upon exposure to light. oup.com The specific compound is often N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine. researchgate.netacs.org The aryl azide is the chemical entity that, upon photoactivation, forms a highly reactive intermediate capable of forming covalent bonds with a variety of substrates. dss.go.th

Photochemical Activation Pathways of this compound

The utility of this compound as a labeling agent is entirely dependent on the photochemical transformation of its aryl azide group. This process is initiated by light of specific wavelengths and proceeds through a well-defined mechanism.

Azide to Nitrene Photolysis Mechanism

When exposed to a strong light source, the aryl azide group of this compound undergoes photolysis. nih.gov This process involves the expulsion of a molecule of nitrogen gas (N₂) and the generation of an extremely reactive intermediate known as an aryl nitrene. dss.go.thcapes.gov.brwikipedia.org

Ar-N₃ + hν → Ar-N: + N₂

The resulting aryl nitrene is a highly unstable species with a nitrogen atom that has only six valence electrons. This electron deficiency makes it exceptionally reactive. nih.gov The nitrene can undergo a variety of reactions, including insertion into carbon-hydrogen (C-H) and carbon-carbon (C-C) single bonds, as well as addition to double bonds. researchgate.netdss.go.thresearchgate.net This broad reactivity allows this compound to covalently label a wide range of organic molecules, including proteins and nucleic acids, often without requiring specific functional groups on the target. bionity.com Phenyl azides with strong electron-donating substituents, like the amino group in some this compound variants, can form basic nitrenes that are rapidly protonated to form even more reactive nitrenium ions. nih.gov

Wavelength Dependence of this compound Activation for Covalent Cross-linking

The activation of this compound is dependent on the wavelength of the incident light. The aryl azide group absorbs light in the ultraviolet (UV) and visible spectrum. Covalent cross-linking is most effective when the irradiation wavelength corresponds to the absorbance maximum of the azide. Research has shown that this compound can be activated across a range of wavelengths.

Table 2: Reported Activation Wavelengths for this compound

| Wavelength Range | Light Source | Application Context | Citation |

| 350-370 nm | UV Light | Patterning on carbon-rich substrates | researchgate.netdss.go.th |

| 330-360 nm | UV Light | Immobilization on amine surfaces | sci-hub.se |

| 260-475 nm | Strong Light | General labeling of DNA, RNA, and proteins | bionity.comwikipedia.org |

| Visible Light | Sunlamp (e.g., Philips Ultraphil MLU 300W) | Labeling of single and double-stranded DNA | oup.com |

| ~360 nm | UV Light | Avoiding shorter wavelength DNA absorption | nih.govbiorxiv.org |

| 700 nm | Two-Photon (2P) Laser | Targeted nanoscale photobiotinylation in intact cells | nih.govbiorxiv.org |

While UV light is commonly used, longer wavelengths can be advantageous for biological applications to avoid potential damage to the target molecules. nih.gov The use of two-photon excitation with near-infrared light (e.g., 700 nm) provides a method for highly localized, three-dimensional activation with reduced phototoxicity to the surrounding sample. biorxiv.org

Table of Compounds

Reactivity of Photogenerated Species with Target Biomolecules

Upon photoactivation, the aryl azide group of this compound is converted into a highly reactive aryl nitrene. capes.gov.brbionity.com This transient species is responsible for the formation of stable, covalent linkages with a variety of target biomolecules, including proteins and nucleic acids. nih.govwikipedia.org The reactivity is generally non-specific, allowing for the labeling of molecules that may lack specific functional groups required for other conjugation methods. bionity.comthermofisher.com

The primary mechanism of reaction for the photogenerated aryl nitrene is insertion into various chemical bonds. researchgate.netresearchgate.net The singlet state of the nitrene is known to readily react with nucleophiles and insert into N-H and O-H bonds. sci-hub.se Following intersystem crossing to the more stable triplet state, the nitrene can also insert into C-H bonds. sci-hub.senih.gov

Reactivity with Proteins

The aryl nitrene generated from this compound can react with a wide array of amino acid residues on the surface of proteins. nih.govoup.com This broad reactivity allows for the general labeling of proteins. The principal reactions involve the insertion of the nitrene into the C-H bonds of aliphatic side chains and the N-H bonds present in the peptide backbone and in the side chains of amino acids like lysine, arginine, histidine, and tryptophan. researchgate.netnih.gov

Furthermore, the singlet aryl nitrene can undergo rearrangement to form a highly electrophilic ketenimine intermediate. nih.govresearchgate.net This intermediate can then be attacked by nucleophilic amino acid residues, such as the primary amine of lysine. researchgate.net Research on the protein tubulin demonstrated that labeling with this compound was highly sensitive and did not significantly impair the protein's biological functions, such as polymerization or antibody recognition. nih.gov

Reactivity with Nucleic Acids

This compound is an effective tool for the non-radioactive labeling of both DNA and RNA. nih.govoup.com The photoactivated aryl nitrene forms stable, presumably covalent, linkages with single- and double-stranded nucleic acids. oup.comresearchgate.net The reaction is believed to involve the aryl nitrene binding to the aromatic bases of the nucleic acids. oup.com This method is robust and can achieve labeling densities of approximately one biotin molecule per 100–400 nucleotides. nih.govresearchgate.net The process is advantageous as it is less harsh than some enzymatic methods and does not degrade the nucleic acid. bionity.comwikipedia.org For optimal labeling, nucleic acid samples must be highly purified, as the reactive nitrene can also bind to contaminating proteins or other organic molecules. capes.gov.br

Interactive Data Table: Reactivity of Photogenerated Aryl Nitrene with Biomolecular Functional Groups

| Target Functional Group | Found In | Reaction Type | Resulting Linkage |

| C-H (aliphatic/aromatic) | Amino acid side chains, lipid acyl chains | Insertion | C-N bond |

| N-H | Peptide backbone, side chains (Lys, Arg, His, Trp), Nucleic acid bases | Insertion | N-N bond |

| O-H | Side chains (Ser, Thr, Tyr), Carbohydrates, Water (solvent) | Insertion | N-O bond |

| S-H | Side chain (Cysteine) | Insertion | N-S bond |

| C=C | Unsaturated fatty acids, some amino acid side chains | Addition | Aziridine ring |

| Nucleophiles (e.g., -NH₂) | Side chain (Lysine) via ketenimine intermediate | Nucleophilic Attack | Amine linkage |

Photobiotin Synthetic Methodologies and Chemical Derivatization Strategies

Original Multistep Synthesis of Photobiotin

The foundational synthesis of this compound, chemically named N-(4-azido-2-nitrophenyl)-N'-(N-d-biotinyl-3-aminopropyl)-N'-methyl-1,3-propanediamine, was a significant development for creating non-radioactive hybridization probes. sigmaaldrich.comnih.govoup.comscispace.com The process begins with the synthesis of key intermediates. 4-Fluoro-3-nitrophenyl azide (B81097) is prepared from 4-fluoro-3-nitroaniline. oup.com Concurrently, d-biotin is converted to its d-biotinyl-N-hydroxysuccinimide ester. oup.comprepchem.com

The core of the synthesis involves the reaction of 4-fluoro-3-nitrophenyl azide with N-(3-aminopropyl)-N-methyl-1,3-propanediamine to yield N-(3-Aminopropyl)-N'-(4-azido-2-nitrophenyl)-N-methyl-1,3-propanediamine. oup.comprepchem.com This intermediate, containing the photo-reactive azide group and a reactive amine, is then coupled with the d-biotinyl-N-hydroxysuccinimide ester. oup.comprepchem.com The final reaction is typically carried out in a pyridine-water mixture and incubated to ensure completion. prepchem.com Purification of the resulting this compound is achieved through solvent extraction and precipitation, yielding a red solid with a melting point of 114.5–115°C. prepchem.com Thin-layer chromatography (TLC) is used to confirm the purity of the final product and its freedom from starting materials. prepchem.com

Adaptations for Radiolabeled this compound Synthesis

While this compound was designed as a non-radioactive labeling agent, the synthesis of radiolabeled versions has been explored for specific research applications requiring the high sensitivity of radiometric detection. dcu.ie Isotopes such as tritium (B154650) (³H) and iodine-125 (B85253) (¹²⁵I) are commonly used radiolabels. dcu.ie The short half-life of isotopes like ³²P (14 days) and ¹²⁵I (60 days) presents logistical challenges, including waste disposal and the need for frequent probe preparation. dcu.ie

The synthesis of radiolabeled this compound would follow the general multistep pathway of the non-radioactive version, but would incorporate a radiolabeled precursor at an appropriate step. For instance, a tritiated version of a reactant could be introduced, or an iodinatable moiety could be included in the structure for subsequent radioiodination. These methods, while providing high sensitivity, also carry the inherent safety considerations and disposal requirements associated with handling radioactive materials. dcu.ie

Development of Modified this compound Structures

To overcome certain limitations of the original this compound molecule and expand its applicability, several modified structures have been developed. These modifications often focus on improving accessibility for detection reagents and enabling novel purification strategies.

Long-Arm this compound for Steric Hindrance Mitigation

A significant challenge in the use of biotinylated probes is steric hindrance, where the bulk of the target biomolecule or the solid support can impede the binding of large detection molecules like streptavidin-enzyme conjugates. dcu.iegla.ac.ukmdpi.com To address this, "long-arm" or "long-chain" versions of this compound have been synthesized. gla.ac.uk These derivatives incorporate a spacer arm between the biotin (B1667282) and the photoreactive nitrophenyl azide group. dcu.ie This extended linker increases the distance between the biotin tag and the labeled biomolecule, reducing steric hindrance and ensuring better access for detection reagents. dcu.iegla.ac.uk The use of flexible spacer arms, such as those derived from polyethylene (B3416737) glycol, can further enhance the accessibility of the biotin moiety. mdpi.com

Photocleavable Biotin Phosphoramidites and Related Derivatives

A major innovation in biotinylation technology has been the development of photocleavable (PC) biotin derivatives, particularly PC-biotin phosphoramidites. oup.comresearchgate.netnih.gov These reagents are designed for the 5'-end labeling of synthetic oligonucleotides and offer a sophisticated method for affinity purification. oup.comresearchgate.netnih.gov

The synthesis of a PC-biotin phosphoramidite (B1245037) involves linking a protected biotin moiety to a photoreactive 1-(2-nitrophenyl)ethyl group via a spacer arm like 6-aminocaproic acid. oup.com This assembly is then derivatized with a phosphoramidite functional group, making it compatible with automated solid-phase oligonucleotide synthesis. oup.comresearchgate.net The resulting 5'-PC-biotin-labeled oligonucleotide can be captured on a streptavidin-immobilized support. researchgate.netnih.gov Crucially, upon irradiation with near-UV light (300–350 nm), the photocleavable linker is broken, releasing the purified, 5'-phosphorylated oligonucleotide from the support in a matter of minutes. researchgate.netnih.gov This strategy provides a rapid and efficient means of obtaining highly pure oligonucleotides. researchgate.netacs.org

Table 1: Key Features of Modified this compound Derivatives

| Derivative Type | Key Structural Feature | Primary Advantage | Typical Application |

|---|---|---|---|

| Long-Arm this compound | Spacer arm between biotin and photoreactive group | Mitigates steric hindrance | Labeling large biomolecules or surface-bound targets |

| Photocleavable (PC) Biotin Phosphoramidite | Photolabile linker; phosphoramidite group | Enables affinity purification and traceless release | Purification of synthetic oligonucleotides |

Integration of this compound into Click Chemistry Frameworks

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. interchim.fridtdna.comglenresearch.comlumiprobe.com The inherent azide group in this compound makes it a natural candidate for integration into this chemical framework. medchemexpress.cnmedchemexpress.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The azide group of this compound can readily participate in CuAAC reactions with molecules containing a terminal alkyne. medchemexpress.cnmedchemexpress.com This allows for the modular construction of complex bioconjugates. For instance, a biomolecule (like a protein or nucleic acid) can first be modified with an alkyne group. lumiprobe.com Subsequent reaction with this compound in the presence of a copper(I) catalyst results in the formation of a stable triazole linkage, effectively biotinylating the target molecule. idtdna.comglenresearch.com

This approach offers several advantages. The CuAAC reaction is highly specific and proceeds under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. idtdna.comlumiprobe.com The reaction is also very efficient, often yielding near-quantitative conversion to the desired product. glenresearch.com Photoinitiated CuAAC has also been developed, allowing for spatio-temporal control over the polymerization and network formation. nih.govrsc.org By combining the photoreactive nature of this compound with the versatility of click chemistry, researchers can design and synthesize highly specific and functional probes for a wide range of applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological environments without the need for cytotoxic copper catalysts. researchgate.netnobelprize.orgescholarship.org This reaction typically involves an azide-functionalized molecule reacting with a strained cyclooctyne (B158145). nobelprize.org this compound derivatives, which are versions of biotin chemically modified to include either an azide or a strained alkyne, are pivotal reagents in leveraging SPAAC for various research applications. nih.govmedchemexpress.commedchemexpress.com These derivatives allow for the specific biotinylation of target biomolecules that have been engineered to contain the complementary reactive group.

The general strategy for using this compound derivatives in SPAAC involves a two-step process. First, a target biomolecule, such as a protein or glycan, is metabolically labeled with either an azide or a strained alkyne. nih.govresearchgate.net For instance, cells can be cultured with azido-sugars (like N-azidoacetylmannosamine, Ac4ManNAz) to introduce azides into glycoproteins, or with the amino acid analog L-azidohomoalanine (AHA) to incorporate azides into newly synthesized proteins. researchgate.netresearchgate.net In the second step, a this compound derivative containing the corresponding reactive partner (a strained alkyne to react with the azide, or an azide to react with an alkyne) is introduced. The strain-promoted cycloaddition reaction proceeds, forming a stable triazole linkage and effectively tagging the biomolecule with biotin. nobelprize.orgresearchgate.net This biotin tag can then be used for affinity purification with streptavidin-coated beads, or for detection and imaging with fluorescently labeled streptavidin. researchgate.netnih.gov

Research has demonstrated the utility of this approach in several areas of molecular biology, particularly in proteomics and the study of post-translational modifications.

A notable application is in the field of O-GlcNAc proteomics. A comparative study analyzed the effectiveness of SPAAC versus the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling O-GlcNAcylated proteins. nih.gov In this research, cells were metabolically labeled with an azido-GlcNAc analog. The azide-modified glycoproteins were then reacted with either a Biotin-Diazo-Alkyne via CuAAC or a Biotin-DIBO-Alkyne via SPAAC. nih.gov While initial analysis by SDS-PAGE suggested a higher quantity of labeled proteins with the SPAAC method, subsequent Western blotting with streptavidin-HRP revealed higher specificity for the CuAAC method. nih.gov The study concluded that the highly reactive strained alkyne in the SPAAC probe can lead to higher background by reacting non-specifically with cysteine-containing proteins, but that the two methods can serve as complementary tools to achieve a more comprehensive identification of O-GlcNAcylated proteins. nih.gov

Table 1: Comparative Analysis of Biotin Probes for O-GlcNAc Proteomics

| Ligation Method | Biotin Probe Used | Key Research Findings |

|---|---|---|

| SPAAC | Biotin-DIBO-Alkyne | Showed more protein bands on SDS-PAGE, suggesting higher labeling quantity. However, Western blot analysis indicated potential for higher background due to non-specific reactions (e.g., with cysteine residues). nih.gov |

| CuAAC | Biotin-Diazo-Alkyne | Demonstrated higher specificity in Western blot analysis with streptavidin-HRP. Considered to outperform SPAAC in the specific identification of labeled targets from cell lysates in this context. nih.gov |

Another significant application of this compound derivatives in SPAAC is the measurement of protein half-lives. A novel pulse-chase method was developed that avoids the use of traditional radioactive labeling. researchgate.net In this technique, nascent proteins are pulse-labeled by incorporating the bioorthogonal amino acid L-azidohomoalanine (AHA). Following a chase period, the azide-labeled proteins are detected by conjugation with a cyclooctyne probe linked to biotin. researchgate.net This allows for the capture and subsequent quantification of the proteins at different time points, enabling the calculation of their degradation rates and half-lives. researchgate.net

The chemical derivatization of biotin to make it suitable for SPAAC is a key aspect of these methodologies. The biotin molecule can be functionalized with either a strained alkyne or an azide group, creating complementary probes for bioorthogonal labeling.

Table 2: Examples of this compound Derivatives for SPAAC Applications

| Derivative Name/Type | Reactive Group for SPAAC | Description and Application |

|---|---|---|

| Biotin-DIBO-Alkyne | Dibenzocyclooctyne (Strained Alkyne) | A biotin molecule appended with a DIBO group. It reacts with azide-functionalized biomolecules. Used for labeling O-GlcNAcylated proteins for proteomic analysis. nih.gov |

| Biotin-azide | Azide | A biotin molecule with a terminal azide group, such as N-(3-Azidopropyl)biotinamide. It reacts with biomolecules functionalized with strained alkynes like DBCO or BCN. medchemexpress.com |

| This compound (acetate) | Azide | Described as a click chemistry reagent containing an azide group that can participate in SPAAC reactions with molecules containing DBCO or BCN groups, useful for creating biotinylated conjugates. medchemexpress.com |

These derivatization strategies provide a versatile toolkit for researchers, allowing for the tailored design of experiments to explore complex biological processes through the specific and robust biotin labeling afforded by the SPAAC reaction.

Applications of Photobiotin in Advanced Biomolecular Research

Nucleic Acid Labeling and Hybridization Probe Development

Photobiotin has proven to be particularly valuable for the labeling of nucleic acids, providing a non-enzymatic and cost-effective alternative to traditional methods. wikipedia.org The ability to label DNA and RNA without enzymatic degradation is a significant advantage. bionity.com

Generation of Non-Radioactive DNA and RNA Hybridization Probes

A primary application of this compound is the creation of non-radioactive hybridization probes for the detection of specific DNA and RNA sequences. oup.comnih.gov This method circumvents the safety and stability issues associated with radioisotopes. oup.com Research has demonstrated that this compound-labeled probes can be synthesized rapidly and reliably in large quantities. oup.comnih.gov These probes have been successfully used in various hybridization formats to detect minute amounts of target nucleic acids. oup.comnih.gov For instance, probes labeled with this compound have been shown to detect as little as 0.5 picograms of target DNA. scientificlabs.co.uksigmaaldrich.com

Labeling of Single-Stranded and Double-Stranded Nucleic Acids

This compound exhibits broad reactivity, enabling the labeling of both single-stranded and double-stranded nucleic acids, including linear and supercoiled DNA. capes.gov.broup.com The photoactivation process allows the reactive nitrene to form stable linkages with the nucleic acid backbone. capes.gov.br Studies have shown that this labeling process has minimal impact on the integrity of the nucleic acid, with a high percentage of circular DNA remaining intact after photobiotinylation. oup.com

Applications in Dot-Blot and Northern Blot Hybridization Techniques

This compound-labeled probes have been effectively employed in dot-blot and Northern blot hybridization assays. oup.com In dot-blot hybridization, these probes have demonstrated high sensitivity, capable of detecting sub-picogram levels of target DNA. oup.comnih.gov The sensitivity of detection for target RNA in both dot-blots and Northern blots using photobiotinylated probes has been found to be comparable to that achieved with traditional 32P-labeled probes. oup.com

| Hybridization Technique | Target Molecule | Detection Limit with this compound Probe | Reference |

| Dot-Blot | DNA | 0.5 pg | oup.comnih.gov |

| Northern Blot | RNA | Equivalent to 32P-labeled probes | oup.com |

Utilization in Fluorescence In Situ Hybridization (FISH) Methodologies

The application of this compound extends to Fluorescence In Situ Hybridization (FISH), a powerful technique for visualizing nucleic acid sequences within their cellular context. researchgate.netwikipedia.org In the indirect FISH method, nucleic acid probes are labeled with haptens like this compound. researchgate.net These biotinylated probes are then detected using fluorescently tagged antibodies or avidin (B1170675) conjugates. researchgate.netoup.com Successful FISH experiments on human chromosomes have been conducted using this compound-labeled DNA probes, including yeast artificial chromosome (YAC) and whole chromosome painting (wcp) probes, demonstrating its utility in clinical and research cytogenetics. nih.gov

End-Labeling of Synthetic Oligonucleotides for Downstream Analysis

This compound can be used for the post-synthetic modification of oligonucleotides. oup.com While other methods exist for introducing biotin (B1667282) during synthesis, this compound provides a means to label oligonucleotides after they have been synthesized. oup.comresearchgate.net This is particularly useful for applications requiring affinity purification. researchgate.netnih.gov The ability to label the ends of synthetic oligonucleotides allows for their use in a variety of downstream applications, including their capture and analysis in molecular biology assays. researchgate.netspringernature.com

Nanoscale Photobiotinylation for Region-Specific DNA Pulldown and Sequencing

A cutting-edge application of this compound is its use in a technique called Femto-seq, which allows for the isolation and sequencing of DNA from specific, targeted regions within the nucleus of intact cells. nih.govresearchgate.netbiorxiv.org This method utilizes two-photon excitation to precisely photobiotinylate femtoliter-sized volumes of chromatin. nih.govresearchgate.net The biotinylated chromatin can then be pulled down using streptavidin beads, and the associated DNA is sequenced. nih.govbiorxiv.org This innovative approach enables the mapping of the genome in user-selected nuclear regions, providing insights into the three-dimensional organization of the genome. nih.govcornell.edu

Protein Labeling and Interaction Analysis

This compound provides a robust method for labeling proteins, facilitating their detection, purification, and the analysis of their interactions. ontosight.aicreative-proteomics.com The process, known as biotinylation, involves the covalent attachment of biotin to proteins. addgene.org The small size of the biotin molecule (244 Da) is advantageous as it rarely interferes with the function of the protein it is attached to. americanlaboratory.com

Non-Selective In Vitro Protein Biotinylation Under Physiological Conditions

A key application of this compound is the non-selective in vitro labeling of proteins under physiological conditions. nih.gov This is particularly useful for proteins that lack easily targetable functional groups like primary amines or sulfhydryls. researchgate.netthermofisher.com The photoactivation of the aryl azide (B81097) group on this compound with UV light (typically between 260-475 nm) generates a highly reactive nitrene intermediate. wikipedia.orgresearchgate.netbionity.com This intermediate can then form covalent bonds by inserting into C-H and N-H sites on the protein, effectively labeling it. thermofisher.com This method offers a straightforward approach to biotinylate proteins in a variety of buffer conditions, although acidic pH and reducing agents can inactivate the aryl azide. thermofisher.com

A study using sheep brain tubulin as a model protein demonstrated the sensitivity of this method, with detection limits below 10 pg when using an avidin-alkaline phosphatase system. nih.gov This represents a significant increase in sensitivity—64 to 1024-fold—over traditional Coomassie blue staining for proteins separated by electrophoresis. nih.gov

Studies of Protein-Protein Interactions via Photoaffinity Labeling

This compound is an invaluable reagent for studying protein-protein interactions through a technique called photoaffinity labeling (PAL). evotec.comenamine.net This method allows for the capture of transient and weak interactions between proteins in their native environment. nsf.gov In a typical PAL experiment, a "bait" protein is labeled with this compound. Upon photoactivation in the presence of its interacting partners, the reactive nitrene group of this compound cross-links the bait protein to its "prey." evotec.com The biotin tag then allows for the selective enrichment and purification of the cross-linked protein complex using avidin or streptavidin affinity chromatography. ontosight.ai Subsequent analysis by techniques like mass spectrometry can then identify the interacting proteins. enamine.net This approach has been successfully used to investigate a variety of protein-protein interactions, including those involving calmodulin. nih.gov

| Research Finding | Method | Reference |

| Identification of calmodulin-binding proteins. | A series of biotinylated calmodulin derivatives were used as probes. | nih.gov |

| Trapping noncovalent, intermolecular interactions like those in a lipid-protein complex. | A synthetic lipid analog with a photocrosslinking group and a click chemistry handle is introduced into cells or cell lysates. | nsf.gov |

Analysis of Cell Surface Protein Dynamics

The study of cell surface proteins and their dynamic interactions is crucial for understanding many cellular processes. creative-diagnostics.commdpi.com this compound can be used to selectively label proteins on the surface of living cells. ontosight.aicreative-diagnostics.com Because the this compound reagent is cell-impermeable, only proteins exposed on the cell exterior are labeled. This enables researchers to track the movement, internalization, and turnover of these surface proteins. creative-diagnostics.com For example, labeled cell surface proteins can be visualized using fluorescently tagged avidin or streptavidin, providing insights into their localization and trafficking within the cell.

Applications in Proteomics Workflows (e.g., Western Blotting, Enzymatic Studies)

This compound has found broad utility in various proteomics workflows. medchemexpress.commedchemexpress.comwjgnet.com In Western blotting, biotinylated proteins can be detected with high sensitivity using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase. americanlaboratory.comneb.com This avidin-biotin detection system often provides significant signal amplification, allowing for the detection of low-abundance proteins. addgene.org

In enzymatic studies, this compound can be used to label enzymes without significantly affecting their activity, as demonstrated with tubulin polymerization and colchicine (B1669291) binding. nih.gov This allows for the study of enzyme kinetics and inhibitor screening in a variety of formats.

| Application | Technique | Benefit | Reference |

| Western Blotting | Detection of biotinylated proteins with enzyme-conjugated streptavidin. | High sensitivity and signal amplification. | americanlaboratory.comneb.com |

| Enzymatic Studies | Labeling of enzymes for kinetic and inhibition assays. | Minimal impact on protein activity. | nih.gov |

| Proteomics | Identification of proteins in complex mixtures. | Enables purification and subsequent analysis by mass spectrometry. | wjgnet.com |

Biotinylation of Antibodies for Immunodetection Systems

Biotinylation of antibodies using this compound is a common strategy to create highly sensitive immunodetection reagents. addgene.orgamericanlaboratory.com The biotinylated antibody retains its ability to bind specifically to its target antigen. nih.gov The detection is then achieved by adding streptavidin conjugated to a reporter molecule, such as a fluorescent dye or an enzyme. creative-proteomics.com This indirect detection method offers several advantages, including signal amplification, as multiple streptavidin-reporter conjugates can bind to a single biotinylated antibody. americanlaboratory.com This approach is widely used in techniques like ELISA, immunohistochemistry, and flow cytometry. americanlaboratory.comcreative-diagnostics.com A study showed that photobiotinylation of anti-tubulin antibodies did not impair their recognition of unlabeled tubulin. nih.gov Furthermore, site-specific biotinylation of antibodies has been shown to enhance their fixation efficiency and detection sensitivity in biosensor applications. researchgate.net

Impact of Photobiotinylation on Protein Activity and Electrophoretic Mobility

A critical consideration in any protein labeling strategy is the potential impact on the protein's structure and function. Studies have shown that under controlled conditions, photobiotinylation often has a minimal effect on protein activity. For instance, the polymerization capacity, colchicine-binding ability, and antibody recognition of tubulin were not significantly altered after labeling with this compound. nih.gov

Regarding electrophoretic mobility, the addition of the biotin moiety can sometimes cause a slight shift in the protein's migration pattern in polyacrylamide gel electrophoresis (PAGE). researchgate.netnih.govnih.gov However, in many cases, especially with larger proteins, this change is negligible. nih.gov For example, one study reported no significant changes in the electrophoretic behavior of tubulin after photobiotinylation. nih.gov The degree of mobility shift can depend on the number of biotin molecules incorporated per protein molecule.

Surface Functionalization and Biomolecular Patterning

This compound, a photoactivatable analog of biotin, has emerged as a critical tool in the surface functionalization and biomolecular patterning for a wide array of applications in advanced biomolecular research. acs.org This heterobifunctional molecule contains a biotin group for specific binding to avidin or streptavidin, a photoactivatable aryl azide moiety, and a linker arm connecting the two. researchgate.net Upon exposure to ultraviolet (UV) light, typically in the range of 330-360 nm, the aryl azide group converts into a highly reactive aryl nitrene. researchgate.netsci-hub.se This nitrene can then form a covalent bond with various surfaces, enabling the site-specific immobilization of biotin. acs.orgresearchgate.net This initial biotinylated pattern serves as a template for the subsequent attachment of avidin or streptavidin, which in turn can bind to any biotinylated molecule, creating a versatile platform for constructing complex biomolecular assemblies. acs.org

The ability to precisely control the spatial arrangement of biomolecules on solid supports is fundamental for the development of biosensors, protein chips, and for studying cellular interactions at the molecular level. nih.govllnl.gov this compound-mediated strategies offer a straightforward and effective method for creating these patterned surfaces. researchgate.net

The versatility of the photoactivation chemistry of this compound allows for its attachment to a diverse range of both organic and inorganic substrates. This broad applicability is a significant advantage for creating functionalized surfaces in various research contexts.

Glass and Silicon Dioxide: this compound has been successfully used to create micropatterns of biomolecules on glass and silicon dioxide surfaces. nih.govresearchgate.net UV laser illumination can be employed to selectively activate this compound and attach it to these substrates. researchgate.net This forms the basis for the subsequent assembly of biotin-avidin-biotinylated molecule complexes. nih.gov

SU-8 Photoresist: SU-8, an epoxy-based negative photoresist, is a common material in microfabrication. elveflow.com Research has demonstrated the covalent immobilization of this compound on the SU-8 surface, enabling the creation of patterned biomolecules on this polymer. This is particularly useful for integrating biological functionalities into microelectromechanical systems (MEMS).

Carbon: this compound has been effectively used to produce protein micropatterns on carbon-based surfaces like graphite (B72142). researchgate.netnih.gov Selective UV irradiation of a thin film of this compound deposited on the surface leads to site-specific adhesion. researchgate.netnih.gov These patterns have been characterized using atomic force microscopy (AFM), which can distinguish between the areas with immobilized protein and the bare substrate. researchgate.net

Polydimethylsiloxane (B3030410) (PDMS): PDMS is a widely used polymer in microfluidics due to its optical transparency and biocompatibility. spie.orgmdpi.com this compound can be attached to PDMS surfaces upon exposure to UV light, providing a method to functionalize microfluidic channels for various biochemical assays. researchgate.netspie.org This approach is instrumental in creating micro-total-analysis-systems (µTAS) and lab-on-a-chip devices.

ORMOCER: ORMOCERs (organically modified ceramics) are hybrid sol-gel materials that can be photostructured. researchgate.net this compound can be irreversibly attached to the surface of ORMOCER microstructures upon UV exposure. researchgate.netresearchgate.net This allows for the biofunctionalization of three-dimensional structures created using techniques like multi-photon polymerization. researchgate.net

The following table summarizes the application of this compound on various substrates:

| Substrate | Description of Application | Key Findings |

| Glass/Silicon Dioxide | Creation of micrometer-sized patterns of biomolecules using UV laser activation of this compound. nih.govresearchgate.net | Enables the controlled deposition of antibodies and other proteins for biosensor development. nih.gov |

| SU-8 Photoresist | Covalent immobilization of this compound on the polymer surface for integrating biological functions into microfabricated devices. | Allows for the creation of patterned biomolecules on a material commonly used in MEMS. |

| Carbon (Graphite) | Production of protein micropatterns via selective UV irradiation of a deposited this compound film. researchgate.netnih.gov | Demonstrated site-specific adhesion and the creation of sensing surfaces. researchgate.net |

| PDMS | Functionalization of microfluidic channels by UV-light-activated attachment of this compound. researchgate.netspie.org | Facilitates the development of µTAS and lab-on-a-chip systems for biochemical analysis. spie.org |

| ORMOCER | Irreversible attachment of this compound to 3D microstructures created from this hybrid material upon UV exposure. researchgate.netresearchgate.net | Enables the biofunctionalization of complex 3D architectures. researchgate.net |

This compound-based techniques are not limited to simple two-dimensional patterning. They have been instrumental in the fabrication of more complex biomolecular structures.

2D Architectures: By using photolithographic masks or focused laser beams, intricate 2D patterns of this compound can be created on a surface. acs.orgresearchgate.net Subsequent binding of streptavidin and biotinylated molecules allows for the construction of high-density arrays of proteins, DNA, or other ligands. researchgate.net This has been demonstrated for creating spatially patterned immunosensing surfaces where biotinylated antibodies are immobilized in a defined pattern. researchgate.net

3D Architectures: A powerful approach for creating three-dimensional biomolecular structures combines multi-photon polymerization with this compound functionalization. researchgate.net First, a 3D microstructure is fabricated from a suitable material like ORMOCER. researchgate.net The entire structure is then coated with this compound, and specific regions are irradiated with a laser to immobilize the biotin. jlps.gr.jp The unreacted this compound is washed away, and the structure is incubated with fluorescently labeled streptavidin to confirm the successful and spatially controlled functionalization of the 3D object. researchgate.net This technique opens up possibilities for creating complex scaffolds for tissue engineering and advanced biosensor designs. jlps.gr.jp

The precise control over biomolecule immobilization afforded by this compound is a key enabling technology for the development of sensitive and specific biosensors and other surface-based analytical platforms. researchgate.netnih.gov

A significant application of this compound is in the creation of high-density immunoassay systems. researchgate.net By patterning this compound on a surface, one can subsequently immobilize biotinylated antibodies in a defined array. researchgate.netnih.gov This patterned surface can then be used to capture specific antigens from a sample. The binding event can be detected using a labeled secondary antibody, allowing for the simultaneous detection of multiple analytes in a single experiment. researchgate.net This approach provides a simple and efficient method for producing miniaturized and multiplexed immunosensors. researchgate.netnih.gov

| Research Finding | Description | Reference |

| Protein Micropatterning on Carbon | Site-specific adhesion of this compound on graphite was used to create protein micropatterns, which were then developed with fluorescently labeled avidin. researchgate.net | This demonstrated the potential for creating spatially patterned immunosensing surfaces. researchgate.net |

| Antibody Patterning for Immunosensors | A biotinylated antibody was bound to a this compound-patterned surface, and the pattern was developed using a second antibody specific to the first, showcasing a method for high-density immunoassays. researchgate.net | This technique offers a simple and efficient route to producing multiplexed biosensor systems. researchgate.net |

| Sequential Patterning | Sequential patterning of two different fluorescent streptavidins was achieved on an aminodextran surface using this compound, minimizing non-specific binding. sci-hub.se | This highlights the ability to create multi-component protein arrays with high specificity. sci-hub.se |

Generation of Spatially Patterned Immunosensing Surfaces

Applications in Micromachining and Microelectronics for Biological Integration

This compound serves as a critical molecular linker in the fields of micromachining and microelectronics, enabling the precise integration of biological components with inorganic or polymeric substrates. Its utility stems from its photoactivatable nature, which allows for the spatial control of biotin immobilization on various surfaces. This process is fundamental for developing advanced bio-hybrid systems, such as biosensors, microarrays, and lab-on-a-chip devices. The core principle involves using light to create patterns of covalently bound biotin, which then act as specific anchoring points for avidin or streptavidin, and subsequently, any biotinylated biomolecule of interest. bionity.comacs.org

The integration of this compound with standard microfabrication techniques, like photolithography, has paved the way for creating high-resolution patterns of proteins and other biomolecules on a variety of materials. researchgate.netresearchgate.net For instance, a thin film of this compound can be applied to a substrate, such as polystyrene, nitrocellulose, or carbon, and then exposed to light through a photomask. acs.orgresearchgate.net The light activates the aryl azide group of the this compound, causing it to form a highly reactive nitrene that covalently bonds to the underlying surface. acs.org The unexposed this compound can be washed away, leaving a precise pattern of immobilized biotin ready for conjugation with avidin-linked molecules. researchgate.net This method has been successfully used to create micropatterns of enzymes and antibodies for high-density immunoassay systems. acs.orgresearchgate.net

In the realm of microelectronics, this compound facilitates the functionalization of materials commonly used in device fabrication, such as silicon and its derivatives. researchgate.netoup.com For example, this compound can be attached to silicon dioxide surfaces that have been pre-treated with a self-assembled monolayer (SAM) of aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTS). researchgate.net The amine groups on the surface react with the N-hydroxysuccinimide (NHS) ester form of photoactivatable biotin. researchgate.net Subsequent UV irradiation covalently links the biotin to the surface, creating a stable platform for building bio-electronic interfaces. researchgate.net This approach is crucial for the development of miniaturized biosensors and nano-bioelectronic devices. oup.com

Furthermore, this compound has been integrated with specific photoresists used in micromachining, such as the epoxy-based SU-8. When SU-8 is exposed to UV light (around 350-400 nm), its epoxy rings can open. bionity.com In the presence of this compound, these opened rings provide sites for the this compound to bind upon photoactivation, resulting in a biotinylated SU-8 surface. bionity.com By using a mask during the UV exposure, a defined pattern of biotin can be created directly on the photoresist, which can then be used to immobilize fluorescently tagged avidin or other proteins for visualization and functional assays. bionity.com Advanced techniques have even employed femtosecond lasers for multi-photon polymerization combined with this compound photolysis to construct complex three-dimensional protein structures with submicron resolution. researchgate.net

The versatility of this compound in these applications is highlighted by the range of substrates and biological molecules that can be patterned. Research has demonstrated its use in creating spatially defined arrays of enzymes, antibodies, and DNA on surfaces for applications ranging from biosensing to fundamental studies in cell biology. researchgate.netresearchgate.netsci-hub.se

Interactive Data Table: Research Findings on this compound in Micromachining and Microelectronics

| Application Area | Substrate(s) | Patterning Method | Biomolecule(s) Immobilized | Purpose/Outcome | Reference(s) |

| Protein Micropatterning | Graphite, Carbon | UV irradiation of this compound film through a mask | Fluorescently labelled avidin, Biotinylated antibody | Creation of high-density immunoassay systems | researchgate.netresearchgate.net |

| Biosensor Fabrication | Silicon Dioxide (with APTS SAM) | UV irradiation of photo-activatable biotin | Avidin, Biotinylated molecules | Development of high-resolution protein patterns for biosensors | researchgate.net |

| Bio-hybrid Systems | SU-8 Photoresist | UV exposure to open epoxy rings and bind this compound | Avidin with fluorescent tag | Patterning of biotinylated SU-8 for biological integration | bionity.com |

| Macromolecule Immobilization | Polystyrene, Nitrocellulose | Exposure of this compound film to light through a mask | Avidin, Biotinylated enzymes (alkaline phosphatase, horseradish peroxidase) | Creation of a biotin-avidin-biotin bridge for stable covalent immobilization | acs.org |

| 3D Bio-structuring | ORMOCER (Organically Modified Ceramic) | Femtosecond-laser-induced three-photon polymerization and this compound photolysis | Avidin | Construction of arbitrary 3D protein structures with submicron resolution | researchgate.net |

| Surface Plasmon Resonance (SPR) Sensor | Polystyrene, Microfabricated channels | Photopatterning | Proteins, Biotinylated antibody | Protein immobilization for immunosensing applications | sci-hub.se |

| Nano-bioelectronic Devices | Organic Polymer Materials | Covalent photo-attachment | Avidin, Biotin-biomolecule conjugates | Template for associating biomolecules in defined patterns | oup.com |

Advanced Methodological Considerations and Analytical Techniques for Photobiotin Applications

Optimization of Photolysis Conditions for Targeted Bioconjugation

The efficiency and specificity of photobiotin labeling are critically dependent on the conditions of photolysis. The primary parameters that require careful optimization are the wavelength and intensity of the UV light source, as well as the duration of irradiation.

This compound is effectively activated by light in the wavelength range of 260-475 nm. bionity.comwikipedia.org Shorter wavelengths within this range can potentially cause damage to the biomolecules being labeled. Therefore, a common strategy is to use a light source with a longer wavelength, typically between 350-370 nm, to activate the aryl azide (B81097) group while minimizing damage to the target molecules. dss.go.th The choice of light source is also important, with options ranging from simple sun lamps to more controlled UV laser systems. nih.govannualreviews.org For instance, researchers have utilized UV lasers to achieve spatially controlled photobiotinylation on surfaces. nih.gov

The intensity and duration of UV exposure are interdependent variables that must be balanced. Insufficient irradiation will result in low labeling efficiency, while excessive exposure can lead to photo-damage of the biomolecule and non-specific background. oup.com The optimal conditions are often determined empirically for each specific application and target molecule. For example, in the labeling of nucleic acids, brief irradiation with visible light has been shown to be sufficient to form stable linkages. researchgate.net

A study on the sequential patterning of fluorescent streptavidins utilized UV light with a wavelength of 365 nm and a power of 25 mW/cm² for the photoreaction of this compound on an aminodextran surface. sci-hub.se Another approach for creating three-dimensional protein structures involved multiphoton polymerization and this compound photolysis, highlighting the versatility of photochemistry in creating complex biomolecular architectures. researchgate.net

Table 1: Optimization Parameters for this compound Photolysis

| Parameter | Typical Range/Value | Considerations |

|---|---|---|

| Wavelength | 260 - 475 nm bionity.comwikipedia.org | Longer wavelengths (e.g., 350-370 nm) are often preferred to minimize damage to biomolecules. dss.go.th |

| Light Source | Sun lamps, UV lasers nih.govannualreviews.org | The choice depends on the required spatial control and intensity. |

| Irradiation Time | Varies (seconds to minutes) | Must be optimized to maximize labeling and minimize photo-damage. oup.com |

| This compound Concentration | Typically in µg/mL to mg/mL range researchgate.net | The concentration needs to be sufficient for efficient labeling without causing excessive background. |

Post-Labeling Purification Strategies for Photobiotinylated Biomolecules

Following the photolysis reaction, it is essential to remove unreacted this compound and any by-products to prevent interference in downstream applications. Several purification strategies can be employed, with the choice depending on the nature of the biotinylated biomolecule.

For nucleic acids, a common and effective method involves extraction with 2-butanol (B46777) followed by ethanol (B145695) precipitation. researchgate.net This procedure efficiently removes the hydrophobic, uncoupled this compound reagent. oup.com For proteins, size-exclusion chromatography is a widely used technique to separate the larger, labeled protein from the smaller, unreacted this compound molecules. Dialysis can also be employed for this purpose.

In applications involving solid-phase immobilization, the purification process is simplified. For instance, after photobiotinylation of a surface, a simple washing step can be sufficient to remove the unbound reagent. dss.go.th

Furthermore, the use of cleavable biotin (B1667282) analogs offers an alternative strategy. These reagents contain a linker arm with a chemically cleavable bond, such as a disulfide bond, which can be broken under specific conditions (e.g., with reducing agents like dithiothreitol). thermofisher.comspherotech.com This allows for the release of the biotin tag after purification or immobilization, which can be advantageous in certain applications. Another innovative approach involves a photocleavable biotin phosphoramidite (B1245037) (PCB-phosphoramidite) that allows for the release of the purified oligonucleotide upon irradiation with light at 300-350 nm. oup.comresearchgate.net

Detection Systems Employing Avidin-Biotin High Affinity Interactions

The remarkably strong and specific interaction between biotin and the proteins avidin (B1170675) or streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) is the cornerstone of virtually all detection methods for biotinylated molecules. researchgate.net This high-affinity binding allows for the development of highly sensitive and robust detection systems.

Enzyme-conjugated avidin or streptavidin are widely used for the detection of photobiotinylated biomolecules in various assays, including ELISA, Western blotting, and immunohistochemistry. biocompare.comthermofisher.com The most commonly used enzymes are Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). jacksonimmuno.comthenativeantigencompany.com

These enzyme conjugates catalyze reactions with specific substrates to produce a detectable signal. For colorimetric detection, the substrate is converted into a colored, insoluble product that can be visualized and quantified. For chemiluminescent detection, the enzyme-substrate reaction generates light, which can be captured on X-ray film or with a CCD camera, offering a higher sensitivity compared to colorimetric methods. cosmobio.co.jp For instance, as little as 0.5 pg of target DNA has been detected colorimetrically using avidin or streptavidin complexes with acid or alkaline phosphatase. oup.com

Table 2: Common Enzyme Conjugates for Biotin Detection

| Enzyme | Detection Method | Common Substrates | Applications |

|---|---|---|---|

| Horseradish Peroxidase (HRP) | Colorimetric, Chemiluminescent jacksonimmuno.com | TMB, DAB (Colorimetric); Luminol-based (Chemiluminescent) | ELISA, Western Blot, IHC biocompare.comjacksonimmuno.com |

| Alkaline Phosphatase (AP) | Colorimetric, Chemiluminescent | BCIP/NBT (Colorimetric); Dioxetane-based (Chemiluminescent) | ELISA, Western Blot, ISH thermofisher.comcosmobio.co.jp |

For applications requiring visualization and quantification within cells or tissues, fluorescently tagged avidin or streptavidin are invaluable tools. stratech.co.uk These conjugates are employed in techniques such as fluorescence microscopy, flow cytometry, and immunofluorescence. biocompare.comstratech.co.uk A wide array of fluorophores with different excitation and emission spectra are available, enabling multiplexed detection of different targets simultaneously. biocompare.comthermofisher.com

The binding of a fluorescently tagged streptavidin to a photobiotinylated molecule allows for the direct visualization of the target's localization. researchgate.netstratech.co.uk The intensity of the fluorescent signal can also be used for quantification. For example, fluorescently labeled avidin has been used to visualize the spatial distribution of enzyme immobilization sites on a carbon surface. nih.gov

The use of this compound in conjunction with advanced microscopy techniques has opened up new avenues for studying biomolecular interactions and localization with high spatial resolution. Fluorescence microscopy is a key technique in this regard, allowing for the visualization of photobiotinylated molecules within fixed or living cells. researchgate.netscbt.com

For example, researchers have used fluorescence microscopy to characterize antibody-modified microwell arrays created using this compound chemistry. researchgate.net In another study, the site-specific adhesion of this compound was used to create protein micropatterns, which were then visualized using fluorescently labeled avidin and characterized by atomic force microscopy (AFM). dss.go.thresearchgate.net This demonstrates the power of combining photobiotinylation with high-resolution imaging techniques to create and analyze spatially defined biological surfaces. The generation of micrometer-sized enzyme domains on a carbon surface using photolithographic attachment of this compound and subsequent visualization with fluorescence microscopy further highlights the precision achievable with these methods. nih.gov

Fluorescently Tagged Avidin/Streptavidin for Imaging and Quantification

Quantitative Analysis of Photobiotinylation Efficiency and Target Labeling

Accurately quantifying the extent of photobiotinylation is crucial for ensuring the reproducibility and reliability of experiments. Several methods can be employed to assess the efficiency of labeling.

A common approach for nucleic acids is a gel retardation assay. nih.gov In this method, the biotinylated nucleic acid is incubated with an excess of streptavidin. The formation of the large streptavidin-biotin complex results in a shift in the electrophoretic mobility of the nucleic acid on a non-denaturing gel. The degree of the shift can be correlated with the number of biotin molecules incorporated. nih.gov

For proteins, spectrophotometric methods can be used. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a classic method for quantifying biotin. In this assay, the HABA-avidin complex has a characteristic absorbance, which is displaced upon the addition of biotin, leading to a decrease in absorbance that is proportional to the amount of biotin present.

More advanced quantitative techniques include mass spectrometry, which can be used to determine the exact number and location of biotin modifications on a protein. Photoelectrochemical detection systems have also been developed for the quantitative analysis of biotin-avidin interactions. acs.org In one such system, a ruthenium tris(2,2'-bipyridine) derivative was used as a photoelectrochemical label to detect the binding of biotinylated bovine serum albumin to an avidin-immobilized electrode. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-butanol |

| 2-mercaptoethanol |

| 3-amino-propyltriethoxysilane (3-APTS) |

| 4'-hydroxyazobenzene-2-carboxylic acid (HABA) |

| 4-azido-2-nitrophenyl)-N′ (N-d-biotinyl-3-aminopropyl)-N′-methyl-1,3-propanediamine |

| Alkaline Phosphatase (AP) |

| Avidin |

| Biotin |

| Biotin hydrazide |

| Biotin-4-fluorescein |

| Bovine Serum Albumin (BSA) |

| Cyanine 3 |

| Dithiothreitol (DTT) |

| Ethanol |

| Fluorescein |

| Horseradish Peroxidase (HRP) |

| Iminobiotin |

| N-hydroxysuccinimide (NHS) |

| NeutrAvidin |

| This compound |

| This compound acetate |

| Rhodamine |

| Ruthenium tris(2,2'-bipyridine) |

| Sodium borohydride |

| Streptavidin |

| Texas Red |

Strategies for Minimizing Non-Specific Interactions in Complex Biological Matrices

The utility of this compound in labeling applications is critically dependent on the specificity of the subsequent biotin-avidin (or streptavidin) interaction. However, in complex biological matrices such as cell lysates or tissue homogenates, non-specific binding (NSB) of this compound itself, or the avidin/streptavidin conjugates used for detection, can be a significant challenge. Non-specific interactions can arise from various forces, including electrostatic, hydrophobic, and other weak interactions between the labeling reagents and unrelated biomolecules or surfaces, leading to high background signals and potentially false-positive results. Therefore, the implementation of robust strategies to minimize NSB is paramount for the accuracy and reliability of data derived from this compound-based assays.

A multi-pronged approach, often involving a combination of blocking agents, buffer optimization, and surface chemistry modifications, is typically required to effectively reduce NSB. The choice of strategy is dependent on the nature of the biological sample, the substrate being used, and the specific components of the assay.

Blocking Agents

One of the most common and effective methods to prevent NSB is the use of blocking agents. These molecules are used to saturate non-specific binding sites on a solid support or within a sample, thereby preventing the subsequent unwanted adhesion of the detection molecules.

Protein-Based Blockers: Bovine Serum Albumin (BSA) is a widely used blocking agent that effectively shields charged surfaces and reduces non-specific protein-protein interactions. aatbio.comnicoyalife.com It is often included in incubation buffers to prevent the analyte and detection reagents from binding to container walls or the primary substrate. aatbio.comdss.go.thsartorius.com For instance, in the creation of this compound patterns on polystyrene, the co-incubation of labeled avidin with BSA was shown to significantly decrease the non-specific binding of avidin to the non-activated areas of the substrate. dss.go.thresearchgate.net Other protein-based blockers include skimmed-milk powder, which can be used to block non-specific sites on carbon surfaces. nih.gov

Denhardt's Solution: This is a well-established blocking agent, particularly in nucleic acid hybridization assays. int-res.com It is a mixture containing Ficoll, polyvinylpyrrolidone, and BSA, and it has been shown to be effective at blocking non-specific adsorption of proteins to surfaces like gold. nih.gov Its use in pre-hybridization and hybridization buffers helps to eliminate non-specific background signals. int-res.com

Detergents: Non-ionic surfactants are crucial for disrupting hydrophobic interactions, which are a common cause of NSB. Tween® 20 is frequently added to wash buffers to dissociate non-specific interactions with antibody probes. nicoyalife.compromega.de Low concentrations of such detergents can effectively reduce the binding of analytes to the sensor surface and tubing. nicoyalife.com

Optimization of Buffer Conditions

The composition of the buffers used throughout the labeling and detection process plays a critical role in controlling non-specific interactions.

pH Adjustment: The pH of the buffer system can influence the charge of biomolecules. aatbio.com Adjusting the pH to the isoelectric point of a protein of interest or to neutralize a charged surface can be an effective way to eliminate charge-based NSB. aatbio.com

Ionic Strength: Increasing the salt concentration of the buffer is a common strategy to reduce NSB caused by electrostatic interactions. aatbio.com Higher concentrations of salts like sodium chloride (NaCl) create a shielding effect, preventing charged proteins from interacting non-specifically with charged surfaces or other molecules. nicoyalife.comsartorius.com In some applications, a high concentration of NaCl (e.g., 1 M) is necessary in detection buffers to reduce background by dissociating ionic interactions. oup.com

Surface Chemistry and Modification

Modifying the surface chemistry of the substrate is a proactive approach to prevent NSB from occurring in the first place, which is particularly relevant for microarray and biosensor applications.

Hydrophilic Coatings: Creating a hydrophilic surface can significantly reduce the non-specific adsorption of proteins. An aminodextran-coated surface, for example, was found to be highly effective in preventing the non-specific binding of fluorescently labeled streptavidin, proving crucial for the sequential patterning of proteins using this compound. sci-hub.se

Poly(ethylene glycol) (PEG): Grafting PEG chains onto a surface creates a hydration layer that acts as a physical barrier, sterically hindering the approach of non-target molecules and thus preventing their non-specific adsorption. nih.gov Heteromorphic, Y-shaped PEG has been shown to be particularly effective at blocking non-specific interactions in single-molecule force spectroscopy and fluorescence staining experiments. nih.gov

Control of Reaction Kinetics and Reagent Concentration

Careful control over the experimental conditions can also significantly mitigate non-specific binding.

Incubation Time: Reducing the incubation time of the detection reagent, such as avidin, can help to minimize the extent of non-specific binding without compromising the specific signal. dss.go.th

Reagent Concentration: Optimizing the concentration of the detection conjugate, for example, a streptavidin-alkaline phosphatase conjugate, is essential to eliminate non-specific background signals. int-res.com

The following table summarizes the key strategies for minimizing non-specific interactions in this compound applications.

| Strategy | Mechanism of Action | Target Interaction | Examples | Research Finding |

| Blocking Agents | Saturates non-specific binding sites on surfaces and in solution. | Electrostatic, Hydrophobic | Bovine Serum Albumin (BSA), Denhardt's Solution, Skimmed Milk, Tween® 20 | Co-incubation with BSA significantly decreases non-specific binding of avidin to non-activated polystyrene surfaces. dss.go.thresearchgate.net |

| Buffer pH Adjustment | Modulates the surface charge of proteins and substrates to minimize electrostatic attraction. | Electrostatic | Matching buffer pH to the isoelectric point of the analyte. | Influences the charge of biomolecules, thereby affecting non-specific binding. aatbio.com |

| Increased Salt Concentration | Shields electrostatic charges, preventing non-specific ionic interactions. | Electrostatic | Addition of Sodium Chloride (NaCl) to buffers. | Higher salt concentrations reduce NSB of charged analytes by producing a shielding effect. nicoyalife.comsartorius.com |

| Surface Modification | Creates a non-fouling surface that physically and chemically repels non-specific adsorption. | General Adsorption | Poly(ethylene glycol) (PEG) grafting, Aminodextran coating. | Aminodextran surfaces can almost entirely prevent the non-specific binding of streptavidin. sci-hub.se |

| Reduced Incubation Time | Limits the time available for low-affinity, non-specific interactions to occur. | Weak, transient interactions | Shortening the avidin incubation step. | Reducing avidin incubation time to 10 minutes helps to decrease non-specific binding. dss.go.th |

| Optimized Reagent Concentration | Minimizes excess detection molecules that could bind non-specifically. | Concentration-dependent binding | Titration of streptavidin-enzyme conjugates. | Optimizing the concentration of streptavidin-alkaline phosphatase conjugate is key to eliminating background. int-res.com |

Ultimately, a combination of these strategies is often necessary to achieve the high signal-to-noise ratio required for sensitive and accurate detection in complex biological systems using this compound. Careful optimization and the inclusion of appropriate controls are essential to validate the specificity of the labeling.

Future Directions and Emerging Research Avenues in Photobiotin Research

Development of Next-Generation Photoactivatable Biotin (B1667282) Probes with Enhanced Specificity or Cleavability

The evolution of photobiotin technology is marked by the continuous development of new probes with improved characteristics. Early versions of this compound laid the groundwork, but current research is focused on creating next-generation probes that offer greater control and versatility.

A significant area of development is the creation of probes with enhanced specificity. For instance, researchers have developed clickable and biotinylated sulfonamide probes. nih.gov These probes can be directly conjugated to other molecules, such as biotin, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry. nih.gov This allows for more targeted labeling of specific cellular components. Another approach involves incorporating long, polyethylene (B3416737) glycol (PEG)-based spacer arms into the probe's structure. avantorsciences.com This design reduces steric hindrance, making the biotin moiety more accessible for binding to avidin (B1170675) or streptavidin, and increases the solubility of the conjugate. avantorsciences.com

Furthermore, the introduction of cleavable linkers into this compound probes represents a major advancement. These linkers allow for the release of the biotinylated molecule after it has been captured, which is particularly useful for downstream analysis. The development of probes with photocleavable 2-nitrobenzyloxycarbonyl units is one such example, enabling the controlled release of the labeled target under specific light conditions. researchgate.net

| Probe Type | Key Feature | Advantage | Reference |

| Clickable Sulfonamide Probes | Incorporates a clickable alkyne group | Allows for specific conjugation to other molecules via click chemistry. | nih.gov |

| PEG-based Spacer Arm Probes | Contains a long polyethylene glycol spacer | Reduces steric hindrance and increases solubility. | avantorsciences.com |

| Psoralen-PEG3-Biotin | Contains a psoralen (B192213) group | Efficiently labels nucleic acids by intercalating into the DNA helix. avantorsciences.com | avantorsciences.com |

| TFPA-PEG3-Biotin | Contains a tetrafluorophenyl azide (B81097) (TFPA) group | More efficient labeling of a wide range of molecules compared to other reactive groups. avantorsciences.com | avantorsciences.com |

| Photocleavable Probes | Includes a light-sensitive cleavable linker | Allows for the controlled release of the biotinylated target. | researchgate.net |

Expanding this compound Applications in Live-Cell and In Vivo Systems

The ability to perform biotinylation in living cells and whole organisms opens up new frontiers for understanding biological processes in their native context. This compound is proving to be an invaluable tool for these applications, although there are still challenges to overcome.

In live-cell imaging, this compound can be used for tasks such as capturing messenger RNA (mRNA) within specific cells. cuanschutz.edu For example, a photoactivatable-biotinylated-mRNA capture tag can be introduced into live cells. cuanschutz.edu Upon selective activation with a laser, the tag hybridizes to mRNAs, which can then be purified and analyzed. cuanschutz.edu This technique, however, is currently limited by its low throughput, as only a few cells can be analyzed at a time. cuanschutz.edu The development of fluorescent dyes and nanoparticles that are stable for long-term imaging and safe for living cells is crucial for advancing these applications. sigmaaldrich.com

For in vivo studies, multiphoton confocal microscopy offers advantages such as greater penetration depth and reduced phototoxicity, facilitating long-term analysis of labeled cells within living organisms. mdpi.com The development of near-infrared fluorophores and nanoparticles optimized for in vivo use is expanding the application of optical imaging in preclinical drug discovery. mdpi.com These advancements are enabling researchers to monitor dynamic cellular events and drug pharmacology in real-time within a living system. mdpi.com

Integration of this compound Chemistry with Advanced Microfluidic and Nanofabrication Technologies

The convergence of this compound chemistry with microfluidics and nanofabrication is leading to the creation of sophisticated analytical platforms with unprecedented sensitivity and control. These integrated systems are enabling new approaches to biosensing and high-throughput analysis.

Microfluidic devices, which manipulate small volumes of fluids in channels, can be combined with this compound to create highly efficient assays. researchgate.net For example, this compound can be immobilized within microfluidic channels made of materials like polydimethylsiloxane (B3030410) (PDMS). researchgate.netmdpi.com This allows for the creation of biosensors that can detect biomolecular interactions in picoliter volumes without the need for labels. researchgate.net Such miniaturized systems offer significant savings in cost and time. researchgate.net

Nanofabrication techniques, such as soft lithography, are being used to create micropatterns of this compound on various surfaces. researchgate.netnih.gov This allows for the precise spatial arrangement of biomolecules, which is essential for developing high-density arrays for applications like immunosensing and studying cell adhesion. acs.orgresearchgate.net By controlling the placement of this compound, researchers can create patterned surfaces that guide the attachment of cells or specific proteins, facilitating fundamental studies in cell biology. nih.gov The integration of these technologies holds the promise of creating complex "organs-on-chips" for drug testing and studying biochemical processes. nih.gov

Elucidation of Novel this compound Reaction Mechanisms with Diverse Substrates

A deeper understanding of the photochemical reactions of this compound with a variety of molecules is crucial for optimizing existing applications and developing new ones. Research in this area focuses on the fundamental chemical processes that occur upon photoactivation.

The primary mechanism of this compound involves the light-induced generation of a highly reactive nitrene group from an aryl azide, which can then insert non-specifically into nearby C-H, N-H, or O-H bonds. However, the efficiency and specificity of this reaction can be influenced by the nature of the substrate and the reaction conditions.

Recent studies have begun to explore the photochemical behavior of different photoactivatable probes to compare their reactivity. nih.gov Understanding these differences is key to designing probes with tailored functionalities. For example, some substrates may favor specific types of insertion reactions over others.

Furthermore, the covalent modification of different substrate materials, such as graphitic carbon, through photochemical reactions is an active area of investigation. The mechanism of attachment can vary depending on the substrate, with possibilities including direct insertion into the material's structure or reaction with surface functional groups. A thorough understanding of these reaction mechanisms will enable the rational design of photobiotinylation strategies for a wider range of applications and materials.

| Reaction Aspect | Description | Significance |

| Nitrene Insertion | The photoactivated aryl azide forms a reactive nitrene that inserts into C-H, N-H, and O-H bonds. | This is the fundamental mechanism enabling non-specific labeling of nearby molecules. |

| Substrate Influence | The chemical nature of the target molecule can affect the efficiency and outcome of the biotinylation reaction. | Understanding this allows for better prediction and control of labeling experiments. |

| Photochemical Behavior | Different photoactivatable groups exhibit varying reactivity and stability upon exposure to light. | Comparing these behaviors helps in the selection of the most appropriate probe for a specific application. nih.gov |

| Surface Chemistry | The mechanism of this compound attachment to solid supports can involve different types of covalent bonds depending on the material. | This knowledge is critical for the development of stable and functional microarrays and biosensors. |

High-Throughput Screening and Array-Based Technologies Utilizing Photobiotinylation

The ability to rapidly screen large numbers of molecules or cellular interactions is essential for drug discovery and systems biology. This compound is being integrated into high-throughput screening (HTS) and microarray technologies to meet this demand.

Array-based technologies leverage this compound to create high-density patterns of biomolecules on a solid support. For instance, DNA microarrays can be fabricated by immobilizing biotinylated DNA probes onto a surface functionalized with this compound. acs.org These arrays can then be used for high-throughput studies of protein-DNA interactions using techniques like surface plasmon resonance microscopy. acs.org Similarly, peptide and small molecule microarrays can be created for cell adhesion and other functional assays. acs.org